4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate
Description
4-{2-[(2-Isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate is a structurally complex organic compound characterized by a phenoxyacetyl carbohydrazonoyl core linked to a phenyl ester moiety substituted with a 2-bromobenzoate group. Its unique combination of a branched alkylphenoxy group (2-isopropyl-5-methylphenoxy), a carbohydrazonoyl linker, and a brominated aromatic ester distinguishes it from simpler analogs.
Properties
IUPAC Name |
[4-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O4/c1-17(2)21-13-8-18(3)14-24(21)32-16-25(30)29-28-15-19-9-11-20(12-10-19)33-26(31)22-6-4-5-7-23(22)27/h4-15,17H,16H2,1-3H3,(H,29,30)/b28-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWDXSSNIMYSHL-RWPZCVJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a complex structure that includes a hydrazone linkage, which is known for its versatility in biological applications. The presence of the isopropyl-5-methylphenoxy group enhances its lipophilicity, potentially improving membrane permeability and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to This compound . For instance, derivatives of phenoxyacetic acid have demonstrated significant antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus . The hydrazone class of compounds has also been noted for their ability to inhibit biofilm formation, which is crucial in treating chronic infections caused by resistant bacterial strains .
Case Study: Antibacterial Efficacy
A study involving similar hydrazone compounds reported that certain derivatives exhibited low minimum inhibitory concentrations (MICs) against MRSA (Methicillin-resistant Staphylococcus aureus), showcasing their potential as effective antibacterial agents. Specifically, compound 2e demonstrated synergistic effects when combined with antibiotics like ofloxacin, enhancing its bactericidal properties .
Antifungal Activity
In addition to antibacterial effects, some related compounds have shown antifungal activity against pathogens such as Candida albicans. The ability to inhibit fungal growth presents a promising avenue for developing new antifungal therapies .
Cytotoxicity and Safety
Assessments of cytotoxicity using human hepatic L02 cells revealed that several derivatives maintained cell viability above 70% at various concentrations, indicating a favorable safety profile . This is critical for potential therapeutic applications where minimizing toxicity is essential.
Summary of Biological Activities
| Activity Type | Target Organisms | MIC (µM) | Notes |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa | 1.56 | Effective against biofilm formation |
| Staphylococcus aureus | 1.56 | Synergistic with ofloxacin | |
| Antifungal | Candida albicans | Not specified | Exhibited significant antifungal activity |
| Cytotoxicity | Human hepatic L02 cells | >70% viability at 50 µM | Low toxicity observed |
The proposed mechanism involves the disruption of bacterial cell membranes and interference with biofilm formation. Electron microscopy studies have illustrated the structural damage inflicted on bacterial cells upon treatment with these compounds, further supporting their efficacy .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives, differing primarily in substituent groups, halogens, or ester linkages. Key analogues include:
Key Observations :
- The 2-isopropyl-5-methylphenoxy group in the target compound introduces significant steric hindrance, which may enhance selectivity in biological interactions .
Mechanistic Insights :
- The carbohydrazonoyl linker may facilitate chelation of metal ions in enzymatic active sites, a trait observed in antimicrobial hydrazone derivatives .
- Bromine at the 2-position could enhance lipophilicity, improving membrane permeability compared to chlorine or methoxy analogs .
Physicochemical Properties
Predicted collision cross-section (CCS) and adduct data from analogs provide insights into mass spectrometry behavior:
Thermodynamic Stability :
- The isopropyl-methylphenoxy group likely increases hydrophobic interactions, as seen in analogs with branched alkyl chains .
- The 2-bromobenzoate ester may exhibit slower hydrolysis rates compared to chloro or nitro derivatives, enhancing in vivo stability .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-bromobenzoate with high purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalysts) based on analogous hydrazone syntheses. For example, reflux in ethanol/methanol under inert atmosphere improves yield and purity. Use TLC or HPLC to monitor intermediate formation, and purify via column chromatography with gradients of ethyl acetate/hexane. Critical steps include controlling stoichiometry of the bromobenzoate ester and carbohydrazonoyl precursors .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm functional groups (e.g., bromobenzoate ester peaks at ~7.5 ppm for aromatic protons). FT-IR identifies carbonyl stretches (~1700 cm) and hydrazone N-H bonds (~3200 cm).
- Crystallography : Single-crystal X-ray diffraction (SHELX for refinement , ORTEP-III for graphical representation , and WinGX for data integration ) resolves 3D geometry. Compare bond lengths/angles with similar brominated esters (e.g., 2-(4-bromophenyl)-2-oxoethyl benzoate derivatives ).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats due to potential toxicity (based on structural analogs ). Store in airtight containers away from light. Conduct waste disposal via halogen-specific protocols for brominated organics.
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed molecular geometries in crystallographic data?
- Methodological Answer :
- Refine data using SHELXL’s twin-detection algorithms to address twinning or disorder .
- Validate against density functional theory (DFT)-optimized structures. For discrepancies in torsion angles (e.g., hydrazone vs. benzoate planes), analyze steric hindrance from isopropyl/methyl groups using Mercury software .
- Cross-reference with analogous compounds (e.g., 4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate ) to identify systematic trends.
Q. What experimental design strategies are optimal for assessing the environmental fate of this compound?
- Methodological Answer :
- Compartmental Analysis : Adapt the INCHEMBIOL framework to study abiotic/biotic degradation. Use HPLC-MS to track hydrolysis products in aqueous buffers (pH 4–9) and soil slurry systems.
- Ecotoxicity : Apply OECD guidelines for acute toxicity in Daphnia magna or algal models. Measure LC values and correlate with logP (determined via shake-flask method) to predict bioaccumulation.
Q. How to design a study comparing the bioactivity of this compound with its structural analogs?
- Methodological Answer :
- Structural Modifications : Synthesize analogs with varying substituents (e.g., chloro vs. bromo, isopropyl vs. tert-butyl) .
- Assay Design : Use randomized block designs for in vitro assays (e.g., anti-inflammatory activity via COX-2 inhibition). Normalize data to positive controls (e.g., diclofenac) and apply ANOVA with post-hoc Tukey tests to identify significant differences.
Q. What computational methods can predict interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or kinase domains). Parameterize the ligand using Gaussian09-derived charges.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts with PyMOL. Validate predictions via SPR (surface plasmon resonance) binding assays .
Q. How can reaction pathways be optimized to enhance regioselectivity during synthesis?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
